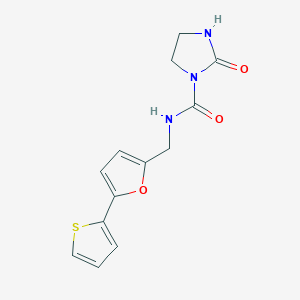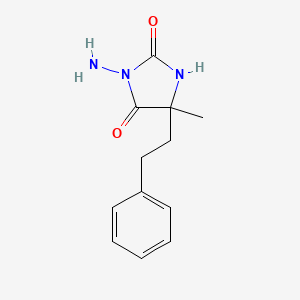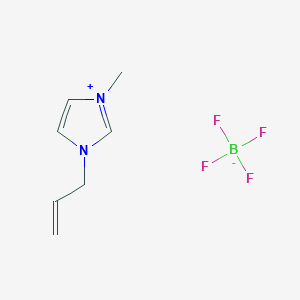![molecular formula C12H10ClF3 B2721144 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287309-92-4](/img/structure/B2721144.png)
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana. CP-47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other parts of the body. Specifically, this compound binds to the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of THC. This compound is a potent agonist of the CB1 receptor and has been shown to produce similar effects to THC in animal studies.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. It has been shown to decrease pain sensation, increase appetite, and produce sedative effects. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a variety of conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. In addition, this compound is stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, this compound also has some limitations. It is highly lipophilic, meaning that it has a tendency to accumulate in fatty tissues and can be difficult to work with in certain experimental settings. In addition, this compound has been shown to produce some toxic effects in animal studies, making it important to use caution when working with this compound.
Future Directions
There are several potential future directions for research involving 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane. One area of interest is in the development of new drugs that target the endocannabinoid system. This compound has been used as a starting point for the development of new compounds that have improved pharmacological properties and reduced toxicity. Another area of interest is in the study of the effects of cannabinoids on the immune system. This compound has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new treatments for inflammatory diseases. Finally, there is interest in studying the effects of cannabinoids on the gut microbiome, as recent research has suggested that the endocannabinoid system plays a role in regulating the gut-brain axis.
Synthesis Methods
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,4,5-trifluorobenzene with methyl vinyl ketone to produce 3-(3,4,5-trifluorophenyl)but-2-en-1-one. This compound is then reacted with chloromethyl methyl ether to produce 1-(chloromethyl)-3-(3,4,5-trifluorophenyl)but-2-en-1-one. Finally, the compound is cyclized using a Lewis acid catalyst to produce this compound.
Scientific Research Applications
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has been used in scientific research to study the endocannabinoid system and its effects on the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that is involved in a variety of physiological processes, including pain sensation, appetite, mood, and memory. This compound has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the endocannabinoid system.
properties
IUPAC Name |
1-(chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTHWERJZRJMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C(=C3)F)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2721064.png)


![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2721067.png)


![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2721075.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B2721076.png)
![3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721078.png)
![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)

![2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2721082.png)